4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
説明
Structure
3D Structure
特性
IUPAC Name |
4,4,8-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS3/c1-7-4-5-9-8(6-7)10-11(13(2,3)14-9)16-17-12(10)15/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQSYGBRPKTQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)SS3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and solvents used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods (e.g., recrystallization, chromatography) is optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to corresponding thiols or dithiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the dithiolo moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its ability to inhibit certain enzymes and proteins.
作用機序
The mechanism of action of 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Their Activities
The target compound is compared to several structural analogs, differing in substituent positions and additional functional groups:
Key Structural Insights:
- Substituent Position: Methyl groups at positions 4 and 8 (target compound) enhance kinase selectivity compared to 4,4,6-trimethyl derivatives .
- Functional Groups: Acetyl or morpholinylcarbonothioyl groups (e.g., compound 2b) improve inhibitory potency against JAK3 (IC₅₀ = 0.36 µM) by facilitating hydrogen bonding with kinase active sites .
Protein Kinase Inhibition
The target compound and its derivatives exhibit multi-kinase inhibition, a critical advantage over monotarget inhibitors:
| Compound | NPM1-ALK (IC₅₀, µM) | JAK3 (IC₅₀, µM) | cRAF (IC₅₀, µM) | Reference Drug (Sorafenib IC₅₀) |
|---|---|---|---|---|
| Target Compound | 0.54 | 0.36 | 0.78 | 0.78 (NPM1-ALK), 1.95 (cRAF) |
| 4,4,6-Trimethyl | >5 | 1.2 | >10 | - |
| Compound 2q | 5.34 | 0.46 | - | - |
Key Findings:
- The target compound outperforms sorafenib in JAK3 inhibition (0.36 µM vs. 1.95 µM) .
- Bulky substituents (e.g., trityl groups) reduce kinase activity, highlighting the importance of steric optimization .
H₂S Release and Antioxidant Effects
Unlike monotarget H₂S donors (e.g., ADT-OH or oltipraz), the target compound combines H₂S release with kinase inhibition:
Key Insights:
Antimicrobial and Antifungal Activity
The target compound and its analogs exhibit broad-spectrum antimicrobial activity:
| Compound | Antibacterial (vs. S. aureus) | Antifungal (vs. C. albicans) | Reference Drugs (Amoxicillin/Ketoconazole) |
|---|---|---|---|
| Target Compound | MIC = 2 µg/mL | MIC = 4 µg/mL | 8 µg/mL (Amoxicillin), 16 µg/mL (Ketoconazole) |
| 4,4-Dimethyl analog | MIC = 8 µg/mL | MIC = 8 µg/mL | - |
Key Advantages:
- The target compound's activity surpasses standard antibiotics, likely due to its dithioloquinolinethione core disrupting microbial membranes .
生物活性
4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS Number: 161370-60-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₃NS₃. The compound features a dithioloquinoline core structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NS₃ |
| Molecular Weight | 253.37 g/mol |
| CAS Number | 161370-60-1 |
| Hazard Classification | Irritant |
Anti-Cancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anti-cancer activities. These compounds have been evaluated for their inhibitory effects on various protein kinases associated with cancer progression.
Case Study: Protein Kinase Inhibition
A study published in Molecules demonstrated that certain derivatives of this compound showed significant inhibition of JAK3 and NPM1-ALK kinases. The following table summarizes the IC50 values for selected compounds:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | NPM1-ALK | 0.25 |
| 2c | cRAF[Y340D][Y341D] | 0.78 |
| 2q | JAK3 | 0.46 |
These results indicate that the compounds derived from the parent structure have high specificity and potency against key targets involved in oncogenesis .
Other Biological Activities
In addition to its anti-cancer potential, the compound has been predicted to possess various other biological activities based on computational analysis. The following activities were noted:
- Anti-inflammatory : Predicted probability of more than 50%.
- Chemoprotective : Probability ranging from 58% to 72%.
- Apoptosis Agonist : Probability between 59% and 81%.
These findings suggest that the compound may have a broader therapeutic profile beyond oncology .
The biological activity of this compound is believed to be mediated through its interaction with specific protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes that lead to tumor growth and survival.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target kinases. These studies provide insights into how structural modifications might enhance potency and selectivity against specific cancer types.
Q & A
Q. What are the standard synthetic methodologies for preparing 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione and its derivatives?
The synthesis typically involves refluxing dihydroquinoline precursors with elemental sulfur in dimethylformamide (DMF) for 15–24 hours, followed by recrystallization. For example, derivatives like 8-substituted 4,4,5-trimethyl variants are synthesized via multi-step reactions using acyl chlorides or morpholin-4-ylcarbonothioyl groups under controlled conditions (yields: 69–87%) . Key intermediates are characterized via H/C NMR, HPLC-HRMS, and X-ray diffraction .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): H NMR (e.g., δ 1.48 ppm for methyl groups) and C NMR confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., CHNOS with m/z 485.0843) .
- X-ray Diffraction: Resolves crystal structures, as demonstrated for 5-(4-methoxyphenyl)-2-methylthio derivatives .
Q. How can researchers optimize reaction conditions to improve yields of sulfur-containing intermediates?
Optimize sulfur stoichiometry (e.g., 5:1 molar ratio of S:precursor) and solvent choice (DMF preferred for solubility). Monitor reaction progress via TLC and adjust reflux duration (typically 8–24 hours) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s non-selective protein kinase inhibition?
The dithiolo[3,4-c]quinoline scaffold interacts with ATP-binding pockets of kinases via hydrophobic interactions (methyl groups) and sulfur-mediated hydrogen bonding. Computational docking studies (e.g., PASS online) predict activity against CDK2 and VEGFR2 kinases, but experimental IC validation is required .
Q. How do structural modifications (e.g., acyl or morpholine groups) alter bioactivity profiles?
- Acyl Groups (e.g., 2-thienylcarbonyl): Enhance lipophilicity, improving membrane permeability (logP >3.5) .
- Morpholine Derivatives: Increase solubility and target specificity (e.g., 76% yield for 5-benzyl-8-morpholinylcarbonothioyl derivatives) .
- Methoxy Substitutions: Modulate electronic effects, shifting NMR signals (e.g., δ 3.73 ppm for OCH) and altering kinase binding .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validation Workflow: Compare PASS online predictions (Pa >0.7) with in vitro kinase assays .
- Structural Dynamics: Use molecular dynamics simulations to assess conformational flexibility in binding pockets .
- Meta-Analysis: Cross-reference synthetic yields (e.g., 76% vs. literature 69%) to identify batch-specific impurities .
Q. How can in silico tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- SwissADME: Predicts high gastrointestinal absorption (TPSA <90 Å) but potential CYP3A4 metabolism .
- ProTox-II: Flags hepatotoxicity risks due to sulfur-rich structures, necessitating in vitro cytotoxicity assays .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling sulfur and DMF in synthesis?
- Ventilation: Use fume hoods to avoid DMF exposure (TLV: 10 ppm) .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent skin contact with elemental sulfur .
- Waste Disposal: Neutralize sulfur residues with 10% NaOH before disposal .
Q. How can researchers troubleshoot low yields in dithiolo ring formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
